2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen, nitrogen, and sulfur atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione typically involves the reaction of a phosphorus trihalide with an amino alcohol, followed by the introduction of a sulfur source. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphosphinane oxides.
Reduction: Reduction reactions can yield phosphinane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions include oxazaphosphinane oxides, phosphinane derivatives, and various substituted oxazaphosphinanes.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include phosphorylation and thiolation reactions, which can modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1,3-dioxolane: A structurally related compound with similar reactivity.
2-Methoxy-1,3,5-trimethylbenzene: Another compound with a methoxy group but different core structure.
2-Methoxy-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione: A closely related compound with additional methyl groups.
Uniqueness: 2-Methoxy-1,3,2lambda~5~-oxazaphosphinane-2-thione is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms bonded to phosphorus. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
84451-63-8 |
---|---|
Molekularformel |
C4H10NO2PS |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
InChI |
InChI=1S/C4H10NO2PS/c1-6-8(9)5-3-2-4-7-8/h2-4H2,1H3,(H,5,9) |
InChI-Schlüssel |
YLCZEKHWYYLMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COP1(=S)NCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.